molecular formula C18H21NO4 B022384 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 111478-84-3

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Cat. No.: B022384
CAS No.: 111478-84-3
M. Wt: 315.4 g/mol
InChI Key: NPOCOYDGCIJCKR-UHFFFAOYSA-N
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Description

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analgesic Activity

  • The compound has been synthesized and identified as a potent analgesic agent in primary screening. Its synthesis process has been detailed in research studies, highlighting its chemical structure and properties (Katz et al., 1988).

Anti-inflammatory Properties

  • It has been found effective as an analgesic and anti-inflammatory agent. Studies have explored its effects on prostaglandin synthetase and its impact on conditions like adjuvant-induced arthritis in rats, emphasizing its role in the biochemical and pharmacological domains (Demerson et al., 1983).

Crystallographic Analysis

  • Crystallographic analyses have been conducted to understand the compound's structure and its active enantiomer. These studies have provided insights into the molecular structure and conformation of the compound, which are crucial for its pharmacological applications (Humber et al., 1986).

Relationship Between Structure and Activity

  • Research has also been conducted on the synthesis of related compounds to explore the relationships between their structure and anti-inflammatory activities. This area of research is significant for understanding how structural variations can impact the pharmacological properties of similar compounds (Demerson et al., 1975).

Properties

IUPAC Name

methyl 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-11-7-6-8-12-15-13(20)10-23-18(5-2,9-14(21)22-3)17(15)19-16(11)12/h6-8,19H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOCOYDGCIJCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455965
Record name Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111478-84-3
Record name Methyl (1,8-diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester 15 (2.5 g, 8.0 mmol) was added in one portion to a suspension of manganese dioxide (15 g) in 150 mL of ether. The solution was allowed to stir at room temperature for 16 hours, after which time an extra 2 g of manganese dioxide was added and the mixture allowed to stir an additional 2 hours to complete the reaction. The manganese dioxide was removed by filtration through celite, and the pad was washed with 500 mL of CH2Cl2. The solvent was concentrated in vacuo to provide 2.2 g of crude solid, which was recrystallized from hot EtOAc-hexane to yield 1.45 g of colorless crystals, m.p. 192°-193° C. Concentration of the mother liquor provided a second crop (210 mg) of crystals for a total yield of 64%. 1H NMR (400 MHz, DMSO-d6): δ 7.77 (d, J=7, 1H), 7.14 (t, J=7, 1H), 7.07 (d, J=7, 1H), 4.27 (d, J=17, 1H), 4.21 (d, J=17, 1H), 3.52 (s, 3H), 3.31 (s, 2H), 2.90 (m, 2H), 2.23 (m, 1H), 1.88 (m, 1H), 1.25 (t, J=7.5, 3H), 0.81 (t, J=7, 3H);
Name
1,8-Diethyl-4-hydroxy-1,3,4,9-tetrahydro[3,4-b]indole-1-acetic acid methyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The ester produced in step A (0.5g, 1.66 mmol) was dissolved in 5 ml of a 90% THF/water solution, and to this was added 2,3-dichloro-5,6-dicyano-1,4 -benzoquinone (0.75 g, 3.3 mmol., previously dissolved in 5 ml THF). This mixture was stirred overnight. The solvent was evaporated and 50 ml of ethyl acetate was added. The organic phase was extracted sequentially with 2.5N NaOH, distilled water and brine. The organic layer was separated, dried (MgSO4) and evaporated to produce 0.56 g of crude oil. The oil was flash chromatographed using CH2Cl2 --EtOAc 98-2 as eluant to yield 0.15 g of the desired product as a solid, m.p. 187°-189° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Reactant of Route 3
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Reactant of Route 5
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester
Reactant of Route 6
1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester

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